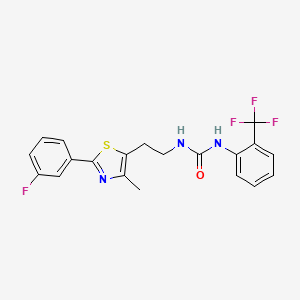

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects this thiazole moiety to a urea group, which is further substituted with a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

1-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F4N3OS/c1-12-17(29-18(26-12)13-5-4-6-14(21)11-13)9-10-25-19(28)27-16-8-3-2-7-15(16)20(22,23)24/h2-8,11H,9-10H2,1H3,(H2,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYHCYFMOYIQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, a compound featuring a complex structure that includes thiazole and fluorophenyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various diseases, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Molecular Formula : C23H24FN3O2S

- Molecular Weight : Approximately 425.5 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring is known for its ability to modulate enzyme activity and influence various signaling pathways. The presence of fluorophenyl and trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl (2-((4-fluorobenzoyl)amino)-1,3-thiazol-4-yl)acetate | Thiazole ring with fluorobenzoyl group | Antimicrobial |

| 5-(3-Fluorophenyl)-2-methylthiazole | Similar thiazole core | Anticancer |

| 2-Methylthiazole | Basic thiazole structure | Antimicrobial |

These compounds highlight the diverse biological profiles associated with thiazole derivatives, suggesting that the target compound may possess similar or enhanced properties.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various thiazole derivatives found that compounds with similar structural features exhibited significant cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 49.85 µM against A549 lung cancer cells, indicating potential for further development as an anticancer agent .

- Antimicrobial Properties : The antimicrobial efficacy of thiazole derivatives has been well-documented. Compounds related to the target structure demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

- Mechanistic Insights : Molecular dynamics simulations have shown that certain thiazole compounds interact with proteins through hydrophobic contacts, which may enhance their binding affinity and biological effectiveness . This insight is crucial for understanding how modifications to the structure can influence activity.

Synthesis and Derivative Development

The synthesis of 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step processes starting from readily available precursors. Key steps include:

- Formation of the thiazole ring.

- Introduction of the fluorophenyl and trifluoromethyl substituents.

- Final assembly into the urea structure.

These synthetic routes are critical for optimizing yield and purity in industrial applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Thiazole vs. Pyrazole/Piperazine-Based Analogues

The target compound’s thiazole core distinguishes it from pyrazole-based analogues (e.g., compounds in and ) and piperazine-linked thiazoles (e.g., compounds in ). For example:

- Compound 11j (): Contains a thiazole ring but substitutes position 4 with a piperazine-hydrazinyl-2-oxoethyl group instead of a methyl group. The urea group is attached to a 2-(trifluoromethyl)phenyl, similar to the target. This piperazine substitution likely enhances solubility but reduces lipophilicity compared to the target’s methyl group .

- Compound 24 (): Features a pyrazole core instead of thiazole, with a 4-fluorophenyl substitution. Pyrazoles generally exhibit different electronic properties, which may alter binding kinetics .

Substituent Effects

- Fluorine/Trifluoromethyl Groups: The target’s 3-fluorophenyl and 2-(trifluoromethyl)phenyl groups enhance electronegativity and metabolic stability.

- Methyl Group on Thiazole : The 4-methyl group in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., 11k in has a chloro-trifluoromethylphenyl group), which could improve selectivity .

Physicochemical Properties

A comparison of key properties inferred from synthesis and spectral

*Lipophilicity estimated based on substituent hydrophobicity.

Pharmacological Implications

- Target vs. 11j : The target’s ethyl linker and methyl group may improve membrane permeability compared to 11j ’s polar piperazine moiety. However, 11j ’s hydrazinyl group could facilitate hydrogen bonding with biological targets .

- Target vs. 3d : Compound 3d () incorporates a coumarin-derived substituent, which may confer fluorescence properties useful in imaging but increases molecular weight and complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.